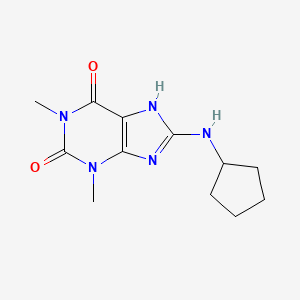

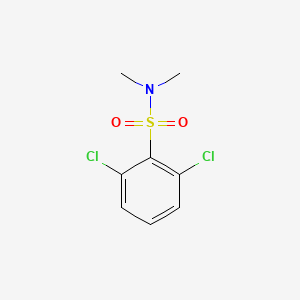

![molecular formula C13H8BrF3N2O2 B5576162 5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B5576162.png)

5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential : Compounds similar to 5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide, specifically 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides, have been studied for their antimicrobial and anticancer activities. Some synthesized benzohydrazides showed good antimicrobial and anticancer potential. Quantitative structure-activity relationship (QSAR) studies highlighted the importance of electronic parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2015).

Synthesis of Bioactive Derivatives : Novel derivatives such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides have been synthesized, characterized, and evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. This research underscores the potential of these derivatives in developing new bioactive molecules (Raj et al., 2007).

Covalent Organic Frameworks (COFs) : Research into hydrazone linkages, which are structurally related to this compound, has led to the development of new covalent organic frameworks (COFs). These materials are notable for their high crystallinity, excellent chemical and thermal stability, and permanent porosity, expanding the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Catalyst-Free Synthesis Applications : The synthetic potential of related compounds has been explored for catalyst-free synthesis. For instance, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used in a three-component one-pot method to synthesize N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high chemo- and regioselectivity (Mittersteiner et al., 2019).

Phytogrowth and Photosynthesis-Inhibiting Properties : Certain nostoclide analogues, derived from similar molecular structures, have shown properties as phytogrowth inhibitors and photosynthesis-inhibiting agents. These compounds affect electron flow in photosynthesis, suggesting potential applications in agricultural science (Barbosa et al., 2006).

Crystal Structure Analysis : Research into the crystal structures of aroylhydrazones derived from similar compounds has provided insights into molecular bond lengths, angles, and stabilization mechanisms through hydrogen bonds and π...π interactions. This is crucial for understanding the molecular architecture of such compounds (Zong & Wu, 2013).

Synthesis of Arylated Uracil Analogues : Research on related halouracils and halouracil nucleosides has been conducted, focusing on palladium-catalyzed direct arylation with arenes and heteroarenes. This work contributes to the synthesis of important RNA and DNA fluorescent probes (Liang et al., 2014).

Propriétés

IUPAC Name |

5-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3N2O2/c14-11-6-5-10(21-11)12(20)19-18-7-8-3-1-2-4-9(8)13(15,16)17/h1-7H,(H,19,20)/b18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVXEKNRMUHGIP-CNHKJKLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)

![3-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B5576145.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5576160.png)

![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide](/img/structure/B5576169.png)

![2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5576173.png)

![1-(1-benzofuran-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5576184.png)

![6-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5576186.png)

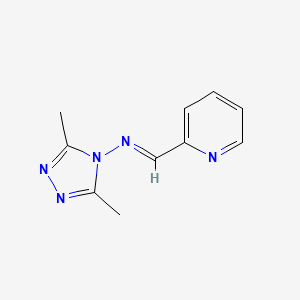

![4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576202.png)